Norketotifen Hydrochloride
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Overview
Description
Norketotifen Hydrochloride is a pharmaceutical compound that is currently undergoing clinical trials and is not yet approved for use. It is a biologically active demethylated metabolite of ketotifen, which is known for its antihistamine and mast cell stabilizing properties. This compound has similar potency as ketotifen but is devoid of the severe sedative effects, potentially allowing for higher doses to be administered without sedation as a limiting factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Norketotifen Hydrochloride involves the demethylation of ketotifen. One method includes the reaction of ketotifen with anhydride in an organic solvent under the catalysis of a transition metal catalyst . The specific reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Norketotifen Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to ketotifen.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ketotifen.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Norketotifen Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of demethylation on pharmacological activity.
Medicine: It is being investigated for its potential use in treating conditions such as uncomplicated influenza-like illness and malaria
Industry: Its non-sedative properties make it a candidate for developing new antihistamine medications with fewer side effects.
Mechanism of Action
Norketotifen Hydrochloride exerts its effects primarily through its antihistamine and anti-inflammatory properties. It acts as an antagonist at the histamine H1 receptor, preventing histamine from binding and causing allergic symptoms. Additionally, it stabilizes mast cells, preventing the release of inflammatory mediators. The compound also inhibits the release of pro-inflammatory cytokines like tumor necrosis factor-alpha, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Ketotifen: The parent compound, known for its antihistamine and mast cell stabilizing properties but with sedative effects.
Cyproheptadine: Another first-generation antihistamine with similar properties but more pronounced sedative effects.
Azatadine: Similar in structure to ketotifen and cyproheptadine, with antihistamine properties.
Uniqueness: Norketotifen Hydrochloride stands out due to its lack of severe sedative effects, which allows for higher dosing without sedation as a limiting factor. This makes it a promising candidate for developing new antihistamine medications with improved safety profiles .
Properties
IUPAC Name |
2-piperidin-4-ylidene-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS.ClH/c20-16-11-13-3-1-2-4-14(13)17(12-5-8-19-9-6-12)15-7-10-21-18(15)16;/h1-4,7,10,19H,5-6,8-9,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBNVBKRXCDDFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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